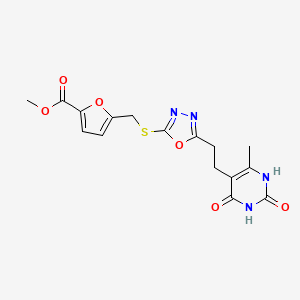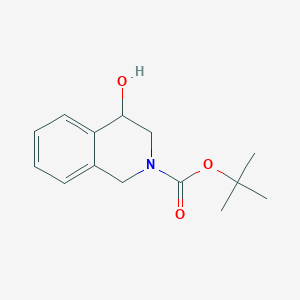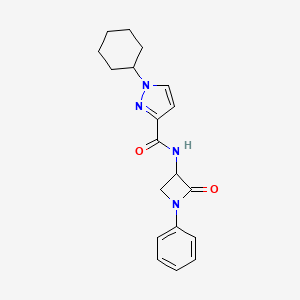![molecular formula C13H14ClNO2 B2488414 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2193937-20-9](/img/structure/B2488414.png)
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a synthetic derivative of the natural compound morphine, and it is known for its ability to bind to the mu-opioid receptor in the brain. This receptor is involved in the regulation of pain, reward, and addiction, making CPMP an important tool for studying these processes.
作用机制
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one binds to the mu-opioid receptor in the brain, activating a signaling pathway that leads to the release of endogenous opioids such as endorphins and enkephalins. These endogenous opioids then bind to opioid receptors throughout the body, producing analgesia, euphoria, and other effects. This compound has been shown to have a high binding affinity for the mu-opioid receptor, making it a potent agonist at this receptor.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that have been studied in vitro and in vivo. It has been shown to produce analgesia, sedation, and respiratory depression in animal models, as well as a range of other effects such as decreased locomotor activity and increased food intake. This compound has also been shown to have a high potential for abuse and dependence, making it a subject of concern for researchers and clinicians.
实验室实验的优点和局限性
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has a number of advantages for use in lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its ability to produce a range of effects in animal models, and its well-established synthesis method. However, there are also limitations to its use, such as its potential for abuse and dependence, its lack of selectivity for other opioid receptors, and its potential for side effects such as respiratory depression.
未来方向
There are a number of future directions for research on 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one and its potential applications in scientific research. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor, which could have therapeutic applications in the treatment of pain and addiction. Another area of interest is the investigation of the role of the mu-opioid receptor in various disease states, such as depression and anxiety. Finally, there is ongoing research on the potential use of this compound and other opioids in the treatment of chronic pain, which remains a significant public health concern.
合成方法
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a variety of methods, but one of the most common is the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargyl bromide to form this compound. This synthesis method has been well-established in the literature and is relatively straightforward to perform.
科学研究应用
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has also been used to investigate the potential therapeutic applications of opioids in the treatment of various conditions such as chronic pain, depression, and anxiety. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a valuable tool for studying this receptor in vitro and in vivo.
属性
IUPAC Name |
1-[2-(2-chlorophenyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(16)15-7-8-17-12(9-15)10-5-3-4-6-11(10)14/h2-6,12H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXVNXYQBTPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)




![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)


